Pentafluoropropionate d'ammonium

Vue d'ensemble

Description

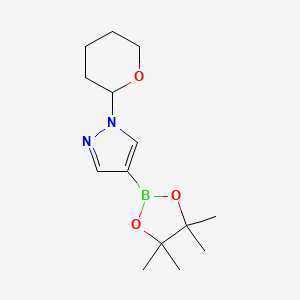

Ammonium pentafluoropropionate is a chemical compound with the CAS Number: 2730-58-7 . It is categorized as an intermediate .

Molecular Structure Analysis

While the exact molecular structure of Ammonium pentafluoropropionate is not provided, it is known that the compound is composed of perfluoroalkylene and phenylene groups .

Applications De Recherche Scientifique

Fabrication d'explosifs

Les composés à base d'ammonium sont largement utilisés dans la production d'explosifs. Par exemple, le nitrate d'ammonium-fuel oil (ANFO) est l'un des explosifs les plus couramment utilisés à des fins civiles . L'ajout de pentafluoropropionate d'ammonium pourrait potentiellement améliorer les paramètres de détonation de ces explosifs.

Concentrés de mousse anti-incendie

Les sels d'ammonium quaternaires perfluoroalkylés, qui comprennent le this compound, ont été synthétisés et évalués pour leurs propriétés en tant qu'additifs dans les concentrés de mousse anti-incendie à base de protéines . Ces composés peuvent produire des mousses stables qui se répandent spontanément sur les hydrocarbures et forment des films aqueux avec des propriétés améliorées d'étanchéité à la vapeur organique .

Traitement de l'eau

Les composés à base d'ammonium sont souvent utilisés dans les procédés de traitement de l'eau. Ils peuvent être utilisés pour éliminer l'azote ammoniacal (NH3-N) et le phosphore (P) supplémentaires de l'eau contaminée .

Processus d'adsorption

Les composés d'ammonium peuvent être utilisés dans les processus d'adsorption. Par exemple, la concentration initiale en ammonium peut influencer l'efficacité de l'élimination dans les expériences de dosage du charbon actif .

Safety and Hazards

The safety data sheet for a related compound, Ethyl pentafluoropropionate, indicates that it is highly flammable and causes skin and eye irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Orientations Futures

While specific future directions for Ammonium pentafluoropropionate are not mentioned in the search results, there is ongoing research into the use of ammonia in fuel cells, which could potentially open significant markets and provide a pathway to decarbonize a variety of applications reliant on fossil fuels .

Mécanisme D'action

Target of Action

It is known that ammonium compounds often interact with various biological systems, including enzymes and proteins

Mode of Action

For instance, they can act as agonists at certain receptors , or disrupt homeostasis of certain biological systems

Biochemical Pathways

Ammonium Pentafluoropropionate may affect several biochemical pathways. Ammonium compounds are known to trigger changes in cytosolic pH, gene expression, and post-translational modifications of proteins . They can also affect the phenylpropanoid pathway, which is involved in the synthesis of a broad range of secondary metabolites . The downstream effects of these changes are complex and depend on the specific context of the biological system.

Pharmacokinetics

The pharmacokinetics of a drug molecule generally involves various factors such as its physicochemical properties, route of administration, and interaction with biological systems

Result of Action

It is known that high concentrations of ammonium compounds can cause toxicity, leading to inhibition of growth and leaf chlorosis . In some cases, the synergistic effects of ammonium compounds with other substances can disrupt homeostasis and reduce tolerance to ammonium, contributing to cell death .

Action Environment

The action, efficacy, and stability of Ammonium Pentafluoropropionate can be influenced by various environmental factors. For instance, the concentration of ammonium compounds in the environment can affect their toxicity Other factors such as pH, temperature, and the presence of other substances can also influence the action of Ammonium Pentafluoropropionate

Analyse Biochimique

Biochemical Properties

The biochemical properties of ammonium pentafluoropropionate are not well-studied. It is known that ammonium compounds play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, influencing their functions and interactions

Molecular Mechanism

Ammonium transporters, which are present in all domains of life, play a key role in transporting ammonium across cellular membranes . These transporters could potentially interact with ammonium pentafluoropropionate, affecting its activity at the molecular level.

Temporal Effects in Laboratory Settings

Changes in the effects of ammonium compounds over time have been observed in various studies . These include changes in the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Studies on other ammonium compounds have shown that their effects can vary with dosage

Metabolic Pathways

Ammonium compounds are involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

Ammonium compounds are transported and distributed within cells and tissues through specific transport proteins

Subcellular Localization

Studies on other ammonium compounds have shown that they can be localized to specific compartments or organelles within cells .

Propriétés

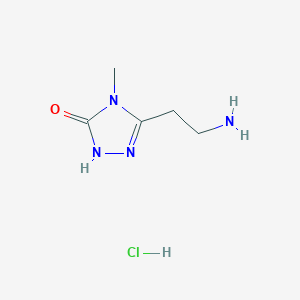

IUPAC Name |

azanium;2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O2.H3N/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNLXUGHUHZAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524325.png)

![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)

![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)